

Application Notes and Protocols for PCA50941-Induced Vasoconstriction in Rat Aorta

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Compound of Interest

Compound Name: PCA50941

Cat. No.: B1662752

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Introduction

PCA50941 is a novel 1,4-dihydropyridine derivative that acts as a calcium channel agonist.[1] Unlike many other dihydropyridines that are calcium channel antagonists and cause vasodilation, **PCA50941** has been shown to induce vasoconstriction, particularly in vascular smooth muscle.[1] This property makes it a valuable pharmacological tool for studying the mechanisms of vasoconstriction and for investigating physiological and pathological conditions related to vascular tone. Notably, in rat aorta, **PCA50941** exhibits a biphasic response, characterized by an initial vasoconstriction followed by vasorelaxation.[1] This document provides detailed application notes and protocols for utilizing **PCA50941** to induce and study vasoconstriction in isolated rat aortic rings.

Data Presentation

The quantitative effects of **PCA50941** on rat aorta vasoconstriction are not extensively detailed in publicly available literature. The primary observed effect is a biphasic one, with an initial contractile phase followed by a relaxant phase.[1] For comparative purposes, data for a prototypical Ca²⁺ channel activator, Bay K 8644, which induces a more straightforward vasoconstriction, is often used as a reference.

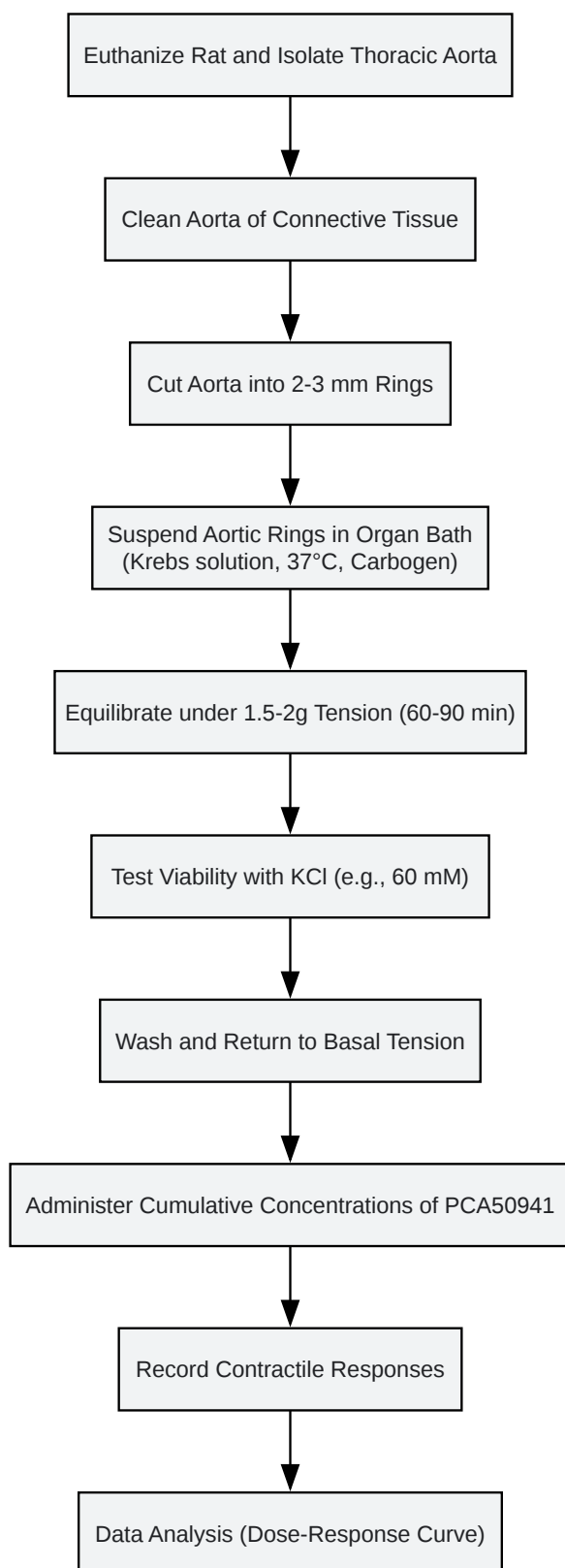
Compound	Target	Tissue	Agonist/Ant agonist	Effect	Quantitative Data
PCA50941	L-type Ca ²⁺ Channels	Rat Aorta	Agonist	Vasoconstriction followed by Vasorelaxation	Specific EC ₅₀ and E _{max} for the vasoconstriction or phase are not readily available in the literature. The response is described as a biphasic pattern. [1]
Bay K 8644	L-type Ca ²⁺ Channels	Rat Aorta	Agonist	Vasoconstriction	Serves as a positive control for Ca ²⁺ channel agonist-induced vasoconstriction.
Potassium Chloride (KCl)	Voltage-gated Ion Channels	Rat Aorta	Depolarizing Agent	Vasoconstriction	Often used to determine the maximum contractile capacity of the aortic rings.

Signaling Pathway

The vasoconstrictive effect of **PCA50941** is initiated by its binding to and activation of L-type voltage-gated calcium channels on the plasma membrane of vascular smooth muscle cells. This activation leads to an influx of extracellular calcium ions (Ca²⁺) down their

electrochemical gradient. The increase in intracellular Ca^{2+} concentration is the primary trigger for smooth muscle contraction. The elevated Ca^{2+} binds to calmodulin, and this complex then activates myosin light chain kinase (MLCK). MLCK, in turn, phosphorylates the myosin light chains, enabling the cross-bridge cycling between actin and myosin filaments, which results in smooth muscle contraction and vasoconstriction.





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References

- 1. PCA 50941, a novel Ca²⁺ channel agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
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